Urea borate
Description
Structure
2D Structure
Properties
CAS No. |
68072-56-0 |
|---|---|
Molecular Formula |
CH7BN2O4 |
Molecular Weight |
121.89 g/mol |
IUPAC Name |
boric acid;urea |
InChI |
InChI=1S/CH4N2O.BH3O3/c2*2-1(3)4/h(H4,2,3,4);2-4H |
InChI Key |
GURHHFWPTWRLOB-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C(=O)(N)N |
Origin of Product |
United States |
Synthetic Methodologies for Urea Borate Based Compounds and Materials
Condensation and Polymerization Routes Involving Urea (B33335) and Boron Compounds
Condensation and polymerization reactions form the cornerstone of synthesizing various urea-borate materials. These processes typically involve the reaction of urea or its derivatives with boron compounds, leading to the formation of polymeric structures with the elimination of small molecules like water or alcohol. scientific.netresearchgate.net
Polycondensation for Boron Nitride Precursors from Urea and Boric Acid
A significant application of urea-borate chemistry is in the synthesis of precursors for boron nitride (BN), a material known for its excellent thermal and chemical stability. researchgate.net The polycondensation reaction between urea and boric acid is a key method to produce a polyborate ester, which serves as an oligomeric precursor to BN. scientific.netresearchgate.net This process involves a stepwise reaction between the multifunctional reactants, leading to the formation of macromolecules with the elimination of water. scientific.netresearchgate.net The resulting polyborate ester can then be pyrolyzed to yield boron nitride. scientific.netresearchgate.net
The synthesis of these precursors is a critical step in producing high-performance ceramics like BN through polymer pyrolysis, which offers an alternative to high-temperature powder processing methods. scientific.netresearchgate.net This route is also adaptable for creating fibers, coatings, and composites. scientific.netresearchgate.net Detailed characterization of the oligomeric precursor derived from urea and boric acid has been performed using various analytical techniques. scientific.netresearchgate.net
A crucial intermediate in the formation of boron nitride from urea and boric acid has been identified as ammonium (B1175870) bis(biureto)borate. acs.orgsci-hub.se The synthesis and thermal decomposition of this intermediate have been studied through various solid-state reactions, varying parameters such as calcination temperature, time, and the ratio of starting materials. acs.orgsci-hub.se These studies provide insight into the reaction sequence for the formation of boron nitride from urea and boric acid. acs.orgsci-hub.se
| Reactants | Product | Process | Application |
| Urea, Boric Acid | Polyborate Ester | Polycondensation | Precursor for Boron Nitride |
| Polyborate Ester | Boron Nitride | Pyrolysis | High-performance ceramics, fibers, coatings |
Polymerization Mechanisms in Starch-Urea-Borate Synthesis
Starch, a natural polymer, can be modified with urea and borate (B1201080) to create novel materials with controlled-release properties. The synthesis of starch-urea-borate (SUB) polymer is achieved by gelatinizing starch in the presence of urea and borax (B76245). araijournal.comasianpubs.org This process results in a new starch-based polymer with altered physical and chemical properties. researchgate.netojshostng.com
The mechanism involves a polymerization reaction between urea and starch, facilitated by the presence of borate ions. mdpi.com The borate ions are believed to act as cross-linking agents, which minimizes the sensitivity of the starch to temperature and improves its viscosity stability. mdpi.com Urea, on the other hand, functions as a plasticizer, aiding the movement of polymer chains. mdpi.com The formation of a secondary amide during this reaction has been confirmed through spectroscopic analysis, indicating the chemical modification of the starch. researchgate.netojshostng.commdpi.com
The resulting SUB polymer has been evaluated for its potential in various applications, including as a matrix for the controlled release of drugs and as a component in floating drug delivery systems. araijournal.comresearchgate.net The modification of starch with urea and borate has been shown to disrupt the granular structure of native starch, leading to larger, irregularly shaped granules. researchgate.netojshostng.com
| Starch Source | Modifying Agents | Synthesis Method | Key Outcome |
| Potato Starch | Urea, Borax | Gelatinization | Controlled-release polymer matrix araijournal.comasianpubs.org |
| Sweet Potato Starch | Urea, Borax | Crosslinking | Altered granular structure, enhanced release-retarding properties researchgate.netojshostng.com |
Formation of Borate-Modified Polyurethane Foams with Urea Derivatives
Urea derivatives play a crucial role in the synthesis of borate-modified polyurethane (PU) foams, which exhibit enhanced properties such as improved compressive strength and dimensional stability. researchgate.netresearchgate.net These foams are produced using hydroxypropyl derivatives of urea that have been esterified with boric acid as polyol components. researchgate.net The reaction of these boroorganic polyols with diisocyanates, such as 4,4'-diphenylmethane diisocyanate, results in the formation of rigid polyurethane foams. researchgate.net
The synthesis of these specialized polyols can be carried out through different methods, including the direct reaction of N,N'-bis(2-hydroxypropyl)urea (BHPU) with boric acid or by esterification in a solvent like xylene. nih.gov The presence of borate groups in the polyol structure has a significant impact on the final properties of the polyurethane foam. researchgate.net While borate groups enhance compressive strength, the flammability of the foams is primarily influenced by the carbamide groups. researchgate.net The thermal stability of these foams is also improved by the incorporation of boron. researchgate.net
| Polyol Components | Isocyanate | Key Property Enhancement |
| Hydroxypropyl derivatives of urea esterified with boric acid | 4,4'-diphenylmethane diisocyanate | Increased compressive strength, improved dimensional and thermal stability researchgate.netresearchgate.net |
Preparation of Coordination Complexes and Adducts of Urea and Boron Species
The interaction between urea and boron compounds can lead to the formation of coordination complexes and adducts. The site of coordination in these adducts, particularly with boron trihalides, has been a subject of investigation. Studies involving chemical reactions and spectroscopic analysis (infrared, ultraviolet, and nuclear magnetic resonance) suggest that coordination occurs at the nitrogen atom of the urea molecule rather than the oxygen atom. rsc.org
The synthesis of these adducts is typically achieved by mixing the reactants in a suitable solvent like dichloromethane. rsc.org For instance, 1:1 adducts of di- and tri-N-substituted ureas and thioureas with boron trifluoride have been prepared and characterized. rsc.org An alternative synthetic route involves the reaction of a primary-amine adduct of boron trifluoride with an isocyanate or isothiocyanate. rsc.org
The formation of these complexes is not limited to simple adducts. Double complexes involving a metal halide, urea, and boron trifluoride have also been synthesized. rsc.org The preparation of these double complexes can be achieved either by adding the urea-boron trifluoride adduct to a metal halide or by reacting the metal-urea complex with boron trifluoride. rsc.org
Furthermore, the synthesis of urea complexes with various metal ions, such as Ag(I), Cr(III), Cd(II), and Zn(II), has been explored at different temperatures. destechpub.comrjpbcs.comrjpbcs.com These syntheses are typically carried out by mixing solutions of the metal salt and urea in a solvent like methanol. destechpub.comrjpbcs.comrjpbcs.com
Self-Assembly Strategies for Supramolecular Urea-Borate Architectures
Self-assembly provides a powerful bottom-up approach to construct complex and functional supramolecular architectures from molecular building blocks. Urea derivatives are excellent candidates for self-assembly due to their ability to form strong and directional hydrogen bonds. jst.go.jp This property allows them to form various supramolecular structures, including gels, capsules, and polymers. jst.go.jpresearchgate.net
In the context of urea-borate systems, self-assembly can be driven by a combination of interactions, including hydrogen bonding from the urea moiety and dative B-N bonds or boronate ester formation from the boron component. epfl.ch This multi-component self-assembly can lead to the formation of intricate structures like macrocycles, dendritic structures, and polymers. epfl.ch For example, aryl and alkylboronic acids can condense with dihydroxypyridine ligands to form macrocycles, which can then serve as scaffolds for more complex dendritic structures. epfl.ch
The formation of supramolecular gels from urea derivatives is a well-established phenomenon. jst.go.jpresearchgate.net These gels are formed through the self-assembly of low-molecular-weight gelators (LMWGs) into fibrous networks that immobilize the solvent. jst.go.jp The design of the urea-based LMWG is crucial for controlling the properties of the resulting gel. jst.go.jp
Catalytic Synthesis Approaches Leveraging Urea-Borate Functionality
Urea-borate compounds and related systems have been explored for their catalytic activity in various chemical transformations. The unique electronic properties and structural features of these compounds make them promising candidates for catalysis.
One area of interest is the use of urea derivatives in polyurethane synthesis. rsc.org Commercially available compounds like urea derivatives have been investigated for their catalytic role in the preparation of polyurethane. rsc.org
More recently, significant research has focused on the electrochemical synthesis of urea from the co-reduction of carbon dioxide and nitrogen sources. oaepublish.comrsc.org This approach offers a sustainable alternative to the traditional energy-intensive industrial process. oaepublish.com In this context, boron-containing materials have emerged as potential electrocatalysts. Theoretical and experimental studies have investigated the design of catalysts with embedded boron and transition metal sites to facilitate the C-N coupling reaction, a key step in urea synthesis. acs.orgnih.gov For instance, a catalyst with nickel and boron sites (Ni-N3B) has been identified as a promising candidate, demonstrating high efficiency and yield in the electrochemical synthesis of urea. nih.gov The synergistic effect between the metal and boron is believed to enhance the activation of the reactants and promote the desired reaction pathway. nih.gov
Another catalytic application involves the use of urea-peptide boronic acids. The synthesis of these compounds often involves coupling reactions where the boronic acid moiety plays a key role. researchgate.net Boronate esters are also widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules. researchgate.net
| Catalytic Application | Urea-Borate Role | Key Findings |
| Polyurethane Synthesis | Urea derivatives as catalysts | Explored for polyurethane preparation rsc.org |
| Electrochemical Urea Synthesis | Boron-containing electrocatalysts | Boron and transition metal sites show synergistic effects for C-N coupling acs.orgnih.gov |
| Organic Synthesis | Urea-peptide boronic acids | Boronic acid moiety is crucial for coupling reactions researchgate.net |
Structural Elucidation and Advanced Characterization of Urea Borate Systems
Crystallographic Analysis of Urea-Borate Adducts and Inclusion Compounds
Crystallography stands as a cornerstone technique for the precise determination of atomic arrangements in solid-state materials. For urea-borate systems, both X-ray and neutron diffraction methods provide invaluable insights into their molecular and crystal structures.
Single-Crystal X-ray Diffraction (XRD) for Molecular and Crystal Structures
A notable example is the characterization of ammonium (B1175870) bis(biureto)borate, a key intermediate in the synthesis of boron nitride from urea (B33335) and boric acid. acs.orgacs.org Single-crystal XRD analysis revealed that this compound crystallizes in the monoclinic space group P2/c. acs.orgacs.org The structural data obtained from XRD is crucial for understanding the reaction pathways and the formation of the final boron nitride product.
Urea is well-known for its ability to form inclusion compounds, where "guest" molecules are encapsulated within channels formed by the "host" urea lattice. rsc.org Single-crystal XRD studies on such compounds have shown that the host urea structure is generally consistent across different guest molecules, featuring linear, parallel, and non-intersecting channels. rsc.org However, the interaction between the host and guest can induce incommensurate modulations, which are subtle structural perturbations that can be meticulously analyzed using advanced crystallographic methods. rsc.org
Furthermore, XRD has been employed to study cocrystals of urea with various boronic acids. For instance, the cocrystal of 3,4,5-trifluorophenylboronic acid with urea was characterized, revealing the intricate hydrogen bonding network between the two components. researchgate.net Such studies are vital for understanding supramolecular synthons and designing new crystalline materials with tailored properties.
Table 1: Crystallographic Data for Select Urea-Borate Systems
| Compound | Crystal System | Space Group | Reference |
| Ammonium bis(biureto)borate | Monoclinic | P2/c | acs.orgacs.org |
| 3,4,5-trifluorophenylboronic acid:urea (1:1) | Monoclinic | P2₁/c | researchgate.net |
| Tetraethylammonium hydrogen sulfate (B86663) urea | Triclinic | P1 | bas.bg |
| Pure and urea-doped sodium pentaborate dihydrate | Monoclinic | sphinxsai.com |
Neutron Diffraction for Hydride and Deuteride (B1239839) Localization in Borates
While X-ray diffraction is excellent for locating heavier atoms, it is less effective for precisely determining the positions of light atoms like hydrogen. Neutron diffraction overcomes this limitation due to the different scattering principles involved. This technique is particularly valuable for studying borate (B1201080) systems containing hydride (H⁻) or deuteride (D⁻) ions, as well as for accurately locating hydrogen atoms in hydroxyl groups and water molecules within the crystal structure. nih.govaps.orgpsi.chosti.gov
In the study of borate hydrides, neutron diffraction has been essential for confirming the presence and location of hydride ions within the crystal lattice. For example, in the analysis of Sr₅(BO₃)₃H, neutron diffraction data from a deuterated sample, Sr₅(¹¹BO₃)₃D, was used to refine the structural model and precisely locate the deuterium (B1214612) atom. Similarly, in studies of uranium hydridoborates, neutron diffraction, in conjunction with deuteration experiments, helped to establish the coordination mode of the borate anions. nih.gov
Neutron diffraction has also been instrumental in understanding the structure of borate glasses. By performing systematic experiments on metal oxide modified borate glasses, researchers have been able to investigate the short- and intermediate-range order of the boron-oxygen network. aps.org These studies have provided detailed information on the relative abundance of three- and four-coordinated boron atoms, which is in good agreement with results from other techniques like NMR. aps.org
Spectroscopic Investigations of Urea-Borate Chemical Interactions
Spectroscopic techniques probe the interactions between matter and electromagnetic radiation, providing a wealth of information about the chemical bonding, functional groups, and electronic properties of urea-borate systems.
Vibrational Spectroscopy (FTIR, Raman) for Bonding Environment and Functional Groups
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the local chemical environment in urea-borate compounds. sphinxsai.comacs.orgacs.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netshimadzu.com
FTIR spectroscopy has been widely used to characterize the products of reactions between urea and borates. For instance, in the synthesis of starch-urea-borate polymers, the appearance of a new peak corresponding to a secondary amide in the FTIR spectrum confirmed the polymerization reaction between urea and starch in the presence of borate. researchgate.netmdpi.com The characteristic absorption bands of urea, such as the C=O stretching vibration and N-H stretching and bending vibrations, can be monitored to understand how urea interacts with the borate matrix. docbrown.infopw.edu.pljocpr.com
Raman spectroscopy offers complementary information to FTIR and is particularly useful for studying symmetric vibrations and for in-situ analysis. In the context of urea synthesis, in-situ surface-enhanced Raman spectroscopy (SERS) has been used to observe reaction intermediates on catalyst surfaces. oaepublish.com Studies on the precursor mixture of boric acid and urea heated at different temperatures have utilized Raman spectroscopy to identify the formation of boron nitride. researchgate.netacs.org Furthermore, in-situ Raman spectroscopy has been employed to study the interaction of urea with water at different relative humidities, providing insights into the deliquescence process. acs.org
Table 2: Key Vibrational Bands in Urea-Borate Systems
| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique | Reference |
| 3200-3600 | N-H stretching vibrations | FTIR | docbrown.info |
| ~1700 | C=O stretching vibration | FTIR | docbrown.info |
| 1600-1650 | N-H bending vibrations | FTIR | docbrown.info |
| ~1555 | Secondary amide formation | FTIR | mdpi.com |
| ~1370 | Boron Nitride (BN) broad band | Raman | researchgate.net |
| 1027 | BO stretching (trigonal and tetrahedral) | Raman | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure and dynamics of molecules in both solution and the solid state. acs.orgshimadzu.com For urea-borate systems, ¹H, ¹¹B, ¹³C, and ¹⁵N NMR are particularly informative.
Solid-state Magic-Angle Spinning (MAS) NMR is a powerful tool for understanding the fine structure of materials like urea-borate compounds. mdpi.com ¹¹B MAS-NMR can distinguish between trigonal (BO₃) and tetrahedral (BO₄) boron environments, which typically show resonances at different chemical shifts. mdpi.com This has been applied to study the incorporation of boron into saponite (B12675438) clays (B1170129) synthesized with the aid of urea. mdpi.com
¹H NMR is crucial for characterizing organic components and for quantifying urea in various matrices, for example, in the context of electrochemical urea synthesis. oaepublish.com The chemical shifts of protons in urea can be influenced by its interaction with borate species, providing insights into the formation of adducts in solution.
Electronic Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the optical properties and electronic transitions in urea-borate materials. acs.orgsphinxsai.comresearchgate.netpw.edu.pl The absorption of UV or visible light promotes electrons from lower to higher energy levels, and the resulting spectrum can provide information about the electronic structure and the presence of chromophores.
In the study of pure and urea-doped sodium pentaborate dihydrate single crystals, UV-Vis spectroscopy was used to determine the optical transmittance and the forbidden energy gap. sphinxsai.com It was found that urea doping enhanced the optical transmittance and increased the energy gap, making the material potentially more useful for optoelectronic applications. sphinxsai.com Similarly, the optical properties of borate glasses doped with various oxides have been extensively studied using UV-Vis spectroscopy to understand how the additives affect the glass structure and its optical behavior. juniperpublishers.com
Thermal Analysis Techniques for Understanding Reaction Intermediates and Stability
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are crucial for investigating the reaction pathways, identifying intermediates, and determining the thermal stability of urea-borate systems. These methods provide valuable insights into the complex transformations that occur upon heating, leading to the formation of various materials, including boron nitride precursors.
Studies on the polycondensation reaction between boric acid and urea to form a polyborate ester, a precursor for boron nitride, have utilized thermal analysis to characterize the process. scientific.net The thermal decomposition of urea in an open reaction vessel has been investigated using TGA, which tracks mass loss as a function of temperature. at.uaresearchgate.net DTA, which measures the temperature difference between a sample and a reference, reveals endothermic and exothermic events associated with melting, decomposition, and phase transitions. researchgate.netabo.fi DSC analysis is employed to quantify the heat flow associated with these transitions. researchgate.netnih.gov
In the context of urea-borate systems, TGA and DTA have been used to study the decomposition of mixtures of boric acid and urea. researchgate.netacs.org These analyses help in identifying crucial reaction intermediates, such as ammonium bis(biureto)borate. researchgate.netacs.orgsci-hub.seacs.org For instance, the TGA curve of urea shows distinct stages of mass loss, with DTA indicating endothermic peaks for melting around 133°C and subsequent decomposition. researchgate.net The presence of borate can influence these decomposition pathways.
The thermal behavior of metal-urea complexes, which can be part of more complex urea-borate systems, has also been characterized by thermal analysis. researchgate.netresearchgate.net For example, the thermal degradation of iron oxyborate (Fe3BO6) synthesized using urea as a fuel source was studied by TGA/DTA, revealing its stability up to 945°C. dergipark.org.tr Similarly, the thermal stability of saponite synthesized with urea and borate was investigated using TGA and DTA. nih.gov
Furthermore, thermal analysis is instrumental in understanding the formation of boron nitride from urea-borate precursors. By analyzing the thermal decomposition of urea-boric acid mixtures, researchers can elucidate the reaction sequence leading to boron nitride. researchgate.netacs.orgacs.org Pre-heating steps, as studied by TGA, can influence the decomposition of urea and the formation of intermediates, ultimately affecting the properties of the final boron nitride product. acs.org
Below is a table summarizing the key thermal events observed in the analysis of urea and related systems:
| Material/System | Technique | Key Observations | Reference(s) |
| Urea | TGA/DTA/DTG | Melting at 133°C (endothermic peak, no mass loss), followed by decomposition up to 215°C (endothermic peak, mass loss). | researchgate.net |
| Urea-Boric Acid Mixtures | TGA/DSC | Used to study the formation and thermal decomposition of the reaction intermediate ammonium bis(biureto)borate. | researchgate.netacs.org |
| Iron Oxyborate (from urea) | TGA/DTA | Stable up to 945°C, with initial weight loss due to adsorbed water and unreacted boric acid. | dergipark.org.tr |
| Starch-Urea-Borate | DSC | An endothermic peak at 135.5°C indicates the melting of urea within the polymer matrix. | researchgate.net |
| Diphenyl Urea | TGA/DSC | Stable up to its melting point of 145°C, followed by decomposition at higher temperatures. | scirp.org |
Microscopic and Morphological Characterization of Urea-Borate Derived Materials
Microscopy techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology, particle size, and microstructure of materials derived from urea-borate systems. These analyses provide visual evidence of the physical form of the synthesized products, which is crucial for understanding their properties and potential applications.
In the synthesis of boron nitride (BN) from urea and boric acid, SEM and TEM are used to characterize the resulting powders. scientific.netacs.org For instance, turbostratic boron nitride (t-BN) synthesized from these precursors exhibits a flake-like morphology as observed by SEM. acs.org However, pre-heating the precursor mixture can lead to different structures, such as a plain surface with tubular cracks. acs.org TEM studies have confirmed the tetragonal structure of boron nitride obtained from the pyrolysis of a polyborate ester precursor. scientific.net The morphology of BN can also be influenced by the use of different borates in the synthesis, with SEM revealing variations in crystallinity and microstructure. nih.gov For example, using sodium tetraborate (B1243019) can result in a uniform surface with a smooth and dense crystal structure. nih.gov
The synthesis of starch-urea-borate results in a material with a distinct morphology compared to the starting potato starch. Microscopic examination reveals that while potato starch consists of oval-shaped grains, starch-urea-borate is composed of rectangular, transparent crystals. researchgate.netjddtonline.info The average particle size also increases from approximately 66.5 µm for potato starch to 127.0 µm for the starch-urea-borate crystals. jddtonline.info
In the context of metal-containing systems, the morphology of materials can be significantly influenced by the synthesis conditions. For example, the morphology of an oxide layer formed by micro-arc oxidation in a urea-containing electrolyte changes with the urea concentration, as shown by SEM. researchgate.net Similarly, nickel-decorated carbon nanotubes derived from a coordination polymer framework exhibit micrometer-long bamboo-shaped structures with nickel nanoparticles anchored to the walls, as observed through SEM and TEM. nih.gov
The table below summarizes the morphological characteristics of various urea-borate derived materials as determined by microscopy techniques.
| Material | Microscopy Technique(s) | Observed Morphology | Reference(s) |
| Boron Nitride (from polyborate ester) | TEM | Tetragonal structure. | scientific.net |
| Turbostratic Boron Nitride (from urea/boric acid) | SEM | Flake-like morphology; can be altered by pre-heating. | acs.org |
| Starch-Urea-Borate | Microscopy | Rectangular, transparent crystals. | researchgate.netjddtonline.info |
| Boron Nitride (with different borates) | SEM | Varied crystallinity and microstructural characteristics depending on the borate used. | nih.gov |
| Nickel-decorated Carbon Nanotubes | SEM, TEM | Micrometer-long bamboo-shaped CNTs with anchored nickel nanoparticles. | nih.gov |
Chelation Behavior and Coordination Geometries in Metal-Borate-Urea Complexes
The interaction of urea with metal ions in the presence of borate ligands leads to the formation of metal-borate-urea complexes with specific chelation behaviors and coordination geometries. Understanding these structural aspects is key to predicting the properties and reactivity of these compounds.
Urea is a versatile ligand that can coordinate to metal ions through either the carbonyl oxygen or the amide nitrogen atoms. rjpbcs.com The mode of coordination is often dependent on the nature of the metal ion. In most cases, urea acts as a monodentate ligand, coordinating through the oxygen atom. rjpbcs.com This is the preferred mode of coordination for metals like Fe(III), Zn(II), and Cu(II). destechpub.com N,O-bidentate coordination is rare. rjpbcs.com When urea coordinates through oxygen, a decrease in the C=O stretching frequency is typically observed in the infrared spectrum, with no significant change in the N-H stretching frequency. Conversely, coordination through nitrogen results in a shift of the C=O stretching vibration to a higher frequency and a lowering of the N-H stretching frequencies. destechpub.com
In complexes containing rare-earth elements, different types of coordinated urea molecules can be observed. For instance, in [Ln(Ur)4(H2O)4]I3 complexes, both planar symmetric and non-planar asymmetric urea molecules are present. researchgate.net The Ln–O–C bond angles differ for these two types of urea ligands. researchgate.net In water-free perchlorate (B79767) complexes of lanthanum, both covalent and ionic types of urea coordination can be observed, with distinct ranges for the La–O–C bond angles. researchgate.net
The synthesis of metal-urea complexes at different temperatures can lead to products with varying compositions and coordination. destechpub.comallsciencejournal.com The study of these complexes often involves spectroscopic techniques to elucidate the coordination mode of urea. rjpbcs.comdestechpub.com The chelation behavior in these systems is crucial for their application, for instance, in facilitating the absorption of micronutrients in agricultural applications. herograespeciales.com
Reaction Mechanisms and Chemical Dynamics in Urea Borate Systems
Mechanistic Pathways of Urea-Borate Polymerization and Crosslinking
The formation of urea-borate systems often involves the crosslinking of polymeric matrices, such as polysaccharides, through the synergistic action of urea (B33335) and borate (B1201080) ions. A notable example is the creation of starch-urea-borate (SUB) polymers. In this process, native starch is chemically modified by crosslinking with urea and borax (B76245). researchgate.netojshostng.com The mechanism involves the gelatinization of starch in the presence of these two components. researchgate.net
A key feature of this polymerization is the formation of a secondary amide. This occurs through a reaction between the amine groups of urea and the hydroxyl groups of the starch polymer, facilitated by the presence of borate ions. mdpi.com Fourier-transform infrared spectroscopy (FTIR) analysis of starch-urea-borate has revealed the appearance of a new peak corresponding to a secondary amide, confirming this polymerization reaction. researchgate.netojshostng.commdpi.com This crosslinking disrupts the granular structure of the native starch, leading to the formation of larger, irregularly shaped granules. researchgate.netojshostng.com The borate ions, produced from the dissociation of borax, act as the cross-linking species. mdpi.com In systems like poly(vinyl alcohol) (PVA), borate ions form diol complexes by attaching to adjacent hydroxyl groups on the polymer chains, creating a cross-linked network. nih.gov While urea can act as a plasticizer, facilitating the movement of polymer chains, the primary crosslinking is driven by the borate ions. mdpi.com
Kinetics of Formation and Transformation of Urea-Borate Adducts and Products
The kinetics of reactions in urea-borate systems are complex and highly dependent on temperature and the presence of other reactants. The thermal decomposition of urea itself is a multi-stage process. Detailed kinetic models have been developed to describe the formation of by-products at high temperatures. These models divide the process into distinct temperature regions:
Up to 190 °C: Urea melts and begins to decompose.
190 °C to 250 °C: Biuret (B89757), a primary decomposition product of urea, decomposes to form cyanuric acid and ammelide (B29360).
250 °C to 360 °C: Cyanuric acid sublimates.
Above 360 °C: High-temperature deposits like ammelide and ammeline (B29363) decompose. kit.edu
The formation of biuret from urea has been studied in both aqueous solutions and water-free melts. ureaknowhow.com The rate of this conversion is influenced by factors such as temperature and the presence of acidic or basic compounds. ureaknowhow.com
In the context of urea synthesis from ammonia (B1221849) and carbon dioxide, the kinetics can be described as a two-stage process. The first stage involves the rapid formation of ammonium (B1175870) carbamate (B1207046). This is followed by a slower second stage where urea is synthesized, leading to a decrease in the ammonium carbamate concentration until equilibrium is reached. ureaknowhow.com
The table below summarizes key kinetic parameters for reactions involving urea.
| Reaction/Process | Key Kinetic Features | Influencing Factors |
| Urea Thermal Decomposition | Multi-stage process with formation of biuret, cyanuric acid, ammelide, and ammeline. kit.edu | Temperature. kit.edu |
| Biuret Formation from Urea | Occurs in both aqueous solutions and melts. ureaknowhow.com | Temperature, presence of acidic/basic compounds. ureaknowhow.com |
| Urea Synthesis | Rapid formation of ammonium carbamate followed by slower urea synthesis. ureaknowhow.com | Temperature, molar ratios of reactants. ureaknowhow.com |
Influence of pH and Ionic Environment on Urea-Borate System Behavior and Stability
The pH and ionic environment play a crucial role in the behavior and stability of urea-borate systems, particularly in hydrogels and enzymatic reactions.
In borate-crosslinked hydrogels, such as those made with hydroxypropyl guar (B607891) gum (HPG), pH is a critical factor determining the rheological properties. For HPG gels, a pH range of 7 to 12.5 results in a stronger gel structure with higher apparent viscosity and elastic modulus. researchgate.net At a pH between 8 and 11, borate ions tend to form a 2:1 complex with the polymer, leading to higher viscosity compared to the 1:1 complex formed at a pH of 6.5-7.5. researchgate.net As the pH increases beyond 13, the gel structure weakens, and the material transitions from a pseudoplastic fluid to a more Newtonian fluid. researchgate.net The adsorption of borate ions onto materials is also pH-dependent, with the maximum adsorption capacity for certain imprinted fibers occurring at a pH of 9. mdpi.com
The stability of proteins and enzymes is also significantly affected by the pH and the presence of denaturing agents like urea. For instance, the enzyme Petrotoga mobilis esterase (PmEst) maintains its secondary structure at acidic pH but unfolds under alkaline conditions (pH 11). plos.org Urea acts as a chaotropic agent, destabilizing non-covalent bonds and weakening the secondary and tertiary structure of proteins. plos.org
In certain advanced oxidation processes, borate buffers can influence the degradation of organic pollutants. The presence of borate can enhance the degradation of some compounds by peroxymonosulfate (B1194676) (PMS) at pH values between 7.0 and 9.0, but this effect is suppressed at higher pH levels (9.5-10.0). researchgate.net
The table below illustrates the effect of pH on different urea-borate systems.
| System | pH Range | Observed Effect |
| Hydroxypropyl Guar Gum (HPG) - Borate Gel | 7.0 - 12.5 | Stronger gel structure, higher viscosity. researchgate.net |
| Hydroxypropyl Guar Gum (HPG) - Borate Gel | 13.0 - 14.0 | Weaker gel structure, transition to Newtonian fluid. researchgate.net |
| Borate Adsorption on Imprinted Fibers | 9.0 | Maximum adsorption capacity. mdpi.com |
| Petrotoga mobilis Esterase (PmEst) Stability | Acidic | Secondary structure is preserved. plos.org |
| Petrotoga mobilis Esterase (PmEst) Stability | 11.0 (Alkaline) | Unfolding of the protein structure. plos.org |
| Peroxymonosulfate (PMS)/Borate Oxidation | 7.0 - 9.0 | Enhanced degradation of organic pollutants. researchgate.net |
| Peroxymonosulfate (PMS)/Borate Oxidation | 9.5 - 10.0 | Suppressed degradation of organic pollutants. researchgate.net |
Ligand Exchange and Dissociation Processes within Urea-Boron Coordination Structures
Ligand exchange and dissociation are fundamental processes in the chemistry of coordination compounds, including those involving urea and boron. Urea typically coordinates to metal ions as a monodentate ligand through its oxygen atom. destechpub.com However, the mode of coordination can depend on the specific metal ion; for example, palladium(II) coordinates to the nitrogen atoms of urea. destechpub.com
In boron chemistry, icosahedral carboranes can act as ligands, forming coordination complexes with metals. nih.gov The reactivity of these carborane clusters includes cage degradation through the removal of boron atoms upon reaction with strong nucleophiles. nih.gov
Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of ligand exchange in coordination complexes. For zinc-thiolate clusters, it has been shown that the presence of an external thiol ligand can significantly lower the activation energy for the dissociation of a coordinated thiol group through a ligand-mediated pathway involving hydrogen bonding. chinesechemsoc.org This is a concerted dissociative/associative mechanism where the attacking ligand facilitates the cleavage of the existing metal-ligand bond. chinesechemsoc.org
In the context of boron trihalide adducts with tetramethylurea (TMU), exchange reactions occur between free TMU, the protonated form [TMU-H]⁺, and the TMU·BF₃ adduct. researchgate.net This highlights the dynamic nature of the coordination between the Lewis acidic boron center and the Lewis basic urea derivative.
Principles of Dynamic Covalent Bonding in Borate-Urea Based Materials
Dynamic covalent bonds are reversible chemical bonds that can undergo cleavage and reformation, often in response to external stimuli such as temperature or pH. mdpi.com This property allows for the creation of materials with unique characteristics like self-healing, reprocessability, and environmental adaptability. mdpi.comresearchgate.netrsc.org
Boronic and boronate esters are prominent examples of dynamic covalent bonds. They are formed through the reaction of a boronic acid with a 1,2- or 1,3-diol. rsc.org The stability of the resulting boronate ester bond is pH-dependent. rsc.org At a pH near or above the pKa of the boronic acid, the equilibrium favors the formation of the boronate ester, leading to crosslinking in polymeric systems. rsc.org This dynamic equilibrium allows for stress relaxation and self-healing in materials like hydrogels and elastomers. rsc.org
Hindered urea bonds (HUBs) represent another class of dynamic covalent bonds. mdpi.comnih.gov These are urea linkages with bulky substituents on the nitrogen atoms. nih.gov The steric hindrance weakens the urea bond, allowing it to dissociate and reform under mild conditions without the need for a catalyst. mdpi.comnih.gov This dynamic nature can be tuned by adjusting the bulkiness of the substituents. nih.gov The presence of the urea bond also provides a hydrogen-bonding motif, which can enhance the mechanical strength of the polymer. nih.gov
The table below compares the key features of boronate ester and hindered urea dynamic covalent bonds.
| Dynamic Covalent Bond | Formation Reaction | Reversibility Stimulus | Key Properties |
| Boronate Ester | Boronic acid + Diol rsc.org | pH, presence of competing diols (e.g., fructose). rsc.org | pH-responsive, self-healing, injectable. researchgate.netrsc.org |
| Hindered Urea Bond (HUB) | Isocyanate + Hindered amine mdpi.comnih.gov | Temperature. mdpi.com | Catalyst-free, self-healing at low temperatures, tunable dynamics. nih.gov |
Enzymatic and Biochemical Reaction Mechanisms Involving Borate and Urea
Enzymes play a critical role in many biochemical reactions involving urea and can be influenced by the presence of borate. The most well-known enzyme associated with urea is urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. libretexts.org This reaction leads to an increase in pH due to the production of ammonia. rsc.org
This enzyme-catalyzed pH change can be harnessed to control material properties in a time-dependent manner. For example, in a system containing urease, urea, and a borate-crosslinkable polymer like PVA, the urease-driven hydrolysis of urea will slowly increase the pH. rsc.org As the pH rises, the boric acid equilibrium shifts towards the formation of borate anions, which then crosslink the PVA chains, leading to gelation. rsc.org This process can be made transient by introducing a second enzyme, such as an esterase, which produces an acid, eventually lowering the pH and causing de-gelation. rsc.org
Borate itself can interact with biological systems. For instance, borate can suppress the photochemically-induced decomposition of hydrogen peroxide by forming peroxoborate adducts, thereby enhancing its stability. mdpi.com Organoboron compounds, such as bortezomib, function as therapeutic agents by forming reversible covalent bonds with proteins, inhibiting their function. rsc.org
Supramolecular Architecture and Self Assembly of Urea Borate Systems
Design Principles for Urea-Borate Based Supramolecular Gels and Hydrogels
The creation of supramolecular gels from low-molecular-weight gelators (LMWGs) is guided by several key design principles. jst.go.jp These materials are formed through the self-assembly of LMWGs into three-dimensional networks that immobilize the solvent, a process driven by a delicate balance of non-covalent forces. rsc.orgmdpi.com In urea-borate systems, the design often focuses on creating amphiphilic molecules that can effectively self-assemble in aqueous environments.
A prominent design strategy involves the synthesis of C3-symmetric tris-urea compounds. jst.go.jpresearchgate.net These molecules can act as effective gelators, with their structure allowing for the formation of extensive hydrogen-bonded networks. researchgate.net For instance, an amphiphilic tris-urea compound containing hydrophilic resorcinol (B1680541) units has been designed to form supramolecular hydrogels. jst.go.jpnih.gov The design principle here is to balance hydrophilicity and hydrophobicity to promote self-assembly in water. acs.org
The choice of buffer system is another critical design parameter. While various basic buffers can facilitate gelation, borate-NaOH buffers have been shown to enable supramolecular hydrogel formation over a significantly wider pH range (7.5–11.0) compared to other buffers like glycine-NaOH or phosphate-NaOH (which are effective in a narrower 10-11 pH range). jst.go.jpnih.gov This highlights the specific role of the borate (B1201080) ion in stabilizing the gel network, likely through dynamic covalent bonding with diol units on the gelator molecules. rsc.orgmdpi.com The thermal stability of these gels, often quantified by the gel-to-sol phase transition temperature (Tgel), is a direct consequence of these design choices. jst.go.jp
Table 1: Properties of a Tris-Urea Based Supramolecular Hydrogel This table summarizes the thermal stability of a hydrogel formed from a C3-symmetric amphiphilic tris-urea compound in different buffer systems, demonstrating the influence of pH and buffer composition on the gel's properties.
| Buffer System | pH | Minimum Gelation Concentration (MGC) (wt%) | Gel-to-Sol Transition Temperature (Tgel) (°C) | Reference |
| HEPES-NaOH | 10.0 | ≤1.0 | 61 | jst.go.jp |
| HEPES-NaOH | 10.6 | ≤1.0 | 92 | jst.go.jp |
| HEPES-NaOH | 11.0 | ≤1.0 | 107 | jst.go.jp |
| Borate-NaOH | 8.5-10.0 | 0.1 | Not Specified | jst.go.jp |
Host-Guest Recognition and Inclusion Phenomena in Urea-Borate Compounds
Host-guest chemistry, a central concept in supramolecular science, involves the binding of a smaller molecule (guest) within the cavity or binding site of a larger molecule (host). beilstein-journals.org Systems that integrate both urea (B33335) and boronic acid functionalities have been designed as sophisticated hosts for the recognition of specific guest molecules, including anions and neutral species. rsc.org
The design of these hosts often involves creating a ditopic receptor, where two distinct binding sites work cooperatively. rsc.org The urea group, with its two N-H proton donors, is a well-established motif for binding anions through hydrogen bonds. rsc.orgrsc.org Concurrently, a boronic acid group can act as a Lewis acid or a hydrogen bond donor, providing a secondary site for interaction. rsc.org This dual-functionality allows for the selective recognition of guests like chloride and dihydrogen phosphate (B84403) anions. rsc.org The binding strength of these interactions can be quantified by determining the association constants (Kassoc). rsc.org
In some designs, the urea and boronic acid functionalities are positioned to create a bidentate binding site for enhanced guest recognition. rsc.org However, the chemical environment can significantly influence binding. For example, the presence of negatively charged BF3⁻ groups near the binding site can hinder anion recognition through coulombic repulsion. rsc.org The formation of inclusion compounds, where guest molecules are trapped within a crystalline host lattice, is also a known phenomenon in urea-based systems. researchgate.net
Table 2: Anion Recognition by Urea-Boronic Acid Host Molecules This table presents the association constants for the binding of different anions by host molecules containing both urea/thiourea and boronic acid/borate functionalities, illustrating their efficacy in host-guest recognition.
| Host Molecule | Guest Anion | Association Constant (Kassoc) (M⁻¹) | Key Feature | Reference |
| Receptor 3 (Thiourea-BF₃⁻) | Chloride (Cl⁻) | 1050 | Single convergent binding site | rsc.org |
| Receptor 3 (Thiourea-BF₃⁻) | Dihydrogen Phosphate (H₂PO₄⁻) | 351 | Single convergent binding site | rsc.org |
| Receptor 4 (Urea-BF₃⁻) | Chloride (Cl⁻) | <5 | Repulsion likely hinders binding | rsc.org |
| Receptor 4 (Urea-BF₃⁻) | Dihydrogen Phosphate (H₂PO₄⁻) | <5 | Repulsion likely hinders binding | rsc.org |
| Receptor 7 (Urea-BF₃⁻) | Chloride (Cl⁻) | 358 | Single convergent binding site | rsc.org |
| Receptor 7 (Urea-BF₃⁻) | Dihydrogen Phosphate (H₂PO₄⁻) | 270 | Single convergent binding site | rsc.org |
Elucidation of Intermolecular Forces and Hydrogen Bonding Networks in Urea-Borate Assemblies
The self-assembly of urea-borate structures is fundamentally governed by a hierarchy of intermolecular forces. saskoer.camsu.edu These non-covalent interactions, though much weaker than covalent bonds, collectively dictate the formation and stability of the supramolecular architecture. msu.edu The primary forces at play include hydrogen bonding, dipole-dipole interactions, and van der Waals (or dispersion) forces. megalecture.comatlanticoer-relatlantique.ca
Hydrogen bonding is the most significant directional force in these systems. researchgate.net The urea moiety is an exceptional hydrogen bonding motif, possessing two N-H donor sites and a C=O acceptor site. researchgate.net In the solid state and in self-assembled structures, urea groups persistently form one-dimensional hydrogen-bonded chains. This occurs as the N-H protons of one urea molecule form hydrogen bonds with the carbonyl oxygen of an adjacent molecule. researchgate.net In the crystal structure of pure urea, each carbonyl oxygen is hydrogen-bonded to four N-H groups from three different urea molecules, creating a highly stable, cross-linked network. researchgate.net
Table 3: Key Intermolecular Forces in Urea-Based Assemblies This table outlines the primary intermolecular forces responsible for the self-assembly and structural integrity of urea-containing supramolecular systems.
| Force Type | Description | Role in Assembly | Relative Strength | Reference |
| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom on an electronegative atom (e.g., N) and another electronegative atom (e.g., O). | Primary driving force for the self-assembly of urea into chains and networks. | Strongest intermolecular force | atlanticoer-relatlantique.caresearchgate.net |
| Dipole-Dipole Interactions | Attraction between the positive end of one permanent polar molecule and the negative end of another. | Contributes to the overall cohesion of the assembly, especially given the polar nature of the urea group. | Moderate | msu.eduatlanticoer-relatlantique.ca |
| Van der Waals (Dispersion) Forces | Temporary attractive force resulting from fleeting fluctuations in electron distribution, creating instantaneous dipoles. | Present in all molecules; provides general, non-directional attraction that helps pack molecules efficiently. | Weakest, but cumulative effect is significant | msu.edumegalecture.com |
Stimuli-Responsive Behavior and Phase Transitions in Supramolecular Gels
A defining characteristic of supramolecular gels is their ability to respond to external stimuli, undergoing phase transitions between a gel state and a liquid-like sol state. rsc.orgmdpi.com This responsiveness stems from the dynamic and reversible nature of the non-covalent interactions that form the gel network. mdpi.com Urea-borate hydrogels are particularly notable for their sharp response to changes in pH. jst.go.jpnih.gov
In systems composed of amphiphilic tris-urea gelators and a borate-NaOH buffer, a reversible gel-to-sol phase transition can be precisely controlled. jst.go.jpnih.gov The addition of a base, such as NaOH, disrupts the gel network, causing a transition to the sol phase. jst.go.jp This is likely due to the deprotonation of functional groups, which alters the intermolecular interactions. Remarkably, the subsequent addition of an appropriate amount of boric acid can reverse this process, leading to the reformation of the gel (regelation). jst.go.jpnih.gov However, adding excess acid can also cause a gel-to-sol transition, demonstrating a finely tuned pH-dependent behavior. jst.go.jp
This stimuli-responsive behavior can be harnessed in more complex systems. For example, a transient gelation process has been designed by coupling the enzymatic reactions of urease and esterase with a poly(vinyl alcohol) (PVA)-borate system. rsc.org Urease hydrolyzes urea to produce ammonia (B1221849), causing the pH to rise, which in turn triggers the borate cross-linking of PVA to form a gel. rsc.org Simultaneously, esterase produces acetic acid, which slowly lowers the pH, eventually leading to the dissolution of the gel (de-gelation). rsc.org This creates a programmable, temporary hydrogel. Other stimuli, such as the addition of specific anions that compete for hydrogen bonding sites with the urea groups, can also induce gel-sol transitions. jst.go.jpnih.gov
Table 4: Stimuli-Responsive Behavior in Urea-Borate and Related Gel Systems This table details the various stimuli that can induce phase transitions in supramolecular gels containing urea and/or borate components, along with the mechanisms driving these changes.
| Stimulus | System | Observed Response | Mechanism | Reference |
| pH (Base Addition, e.g., NaOH) | Tris-urea / Borate-NaOH hydrogel | Gel-to-Sol Transition | Disruption of the hydrogen bonding network and/or boronate ester cross-links due to pH increase. | jst.go.jpnih.gov |
| pH (Acid Addition, e.g., Boric Acid) | Tris-urea / Borate-NaOH sol (post-base) | Sol-to-Gel Transition (Regelation) | Reformation of the gel network by neutralizing excess base and re-establishing cross-links. | jst.go.jpnih.gov |
| Anions (e.g., Fluoride) | C₃-Symmetric Tris-Urea gel | Gel-to-Sol Transition | Anions compete with and disrupt the urea-urea hydrogen bonds holding the network together. | jst.go.jp |
| Chemical Reaction (Enzymatic) | PVA-Borate with Urease/Esterase | Transient Gelation and De-gelation | Urease raises pH, forming the gel; Esterase lowers pH, dissolving the gel. | rsc.org |
| Glucose | Boronate Ester Hydrogels | Gel-to-Sol Transition | Glucose competitively binds with boronic acid, displacing the diol cross-linker and collapsing the network. | rsc.org |
Applications in Advanced Materials Science Driven by Urea Borate Chemistry
Precursor Development for Boron-Containing Ceramics and Composites (e.g., Boron Nitride)
The synthesis of boron-containing ceramics, particularly boron nitride (BN), often employs urea (B33335) and boric acid as key starting materials. scientific.netresearchgate.net The "urea-route" is recognized as a cost-effective and straightforward method for the large-scale production of bulk BN. sci-hub.se This process typically involves the polycondensation reaction between boric acid and urea, which leads to the formation of a polyborate ester. scientific.netresearchgate.net This polymeric precursor is then subjected to pyrolysis, a high-temperature decomposition process, to yield the final ceramic material. scientific.netresearchgate.net
The polymer pyrolysis approach offers a versatile alternative to traditional high-temperature powder processing for fabricating high-performance ceramics. scientific.netresearchgate.net It can be adapted for creating not only powders but also fibers, coatings, and composites. scientific.netresearchgate.net Research has shown that the reaction between boric acid and urea can form a crucial intermediate, ammonium (B1175870) bis(biureto)borate, which plays a significant role in the formation of boron nitride. sci-hub.seresearchgate.netacs.org The thermal decomposition of this intermediate and other precursors derived from varying ratios of boric acid and urea has been studied to understand the crystallization process of boron nitride. researchgate.netsci-hub.se For instance, the pyrolysis of a polyborate ester oligomer, synthesized from boric acid and urea, has been shown to produce boron nitride with a tetragonal structure. scientific.net
The characteristics of the final boron nitride product can be influenced by the reaction conditions. For example, the formation of turbostratic boron nitride layers has been observed at temperatures as low as 220°C, with the crystallization pathway being dependent on the initial urea-to-boric acid ratio. researchgate.net Industrially, hexagonal boron nitride (h-BN) is produced through a reductive nitriding process where a boron source like boric acid is heated with a nitrogen-containing compound such as urea in a non-oxidizing atmosphere. ias.ac.in
Table 1: Elemental Analysis of Polyborate Ester Oligomer Precursor
| Element | Percentage (%) |
|---|---|
| Carbon | 13.40 |
| Hydrogen | 5.97 |
| Nitrogen | 32.44 |
| Boron | 17.09 |
Data sourced from Mondal & Banthia (2007). scientific.net
This table presents the elemental composition of an oligomeric precursor synthesized from the condensation reaction of boric acid and urea, highlighting the incorporation of both boron and nitrogen into the structure, which is essential for forming boron nitride upon pyrolysis. scientific.net
Polymer Modification and Crosslinking Agents in Bio-based and Synthetic Systems
Urea and borate (B1201080) compounds are effectively utilized to modify the properties of both bio-based and synthetic polymers. A prominent example is the modification of starch, a widely available biopolymer. mdpi.comresearchgate.netdoi.org In these systems, urea typically functions as a plasticizer, enhancing the flexibility and movement of polymer chains, while borate ions, often derived from borax (B76245) (di-sodium tetraborate), act as crosslinking agents. mdpi.comncsu.edu
The process of crosslinking involves creating chemical bonds between polymer chains, which can significantly alter the material's properties. mdpi.com In the case of starch, borate ions are believed to be the reactive species that facilitate this crosslinking. mdpi.com This modification can improve the viscosity, thermal stability, and mechanical strength of the starch-based material. mdpi.comncsu.edu For instance, the thermal processing of corn starch with urea and borate results in adhesives with high viscosity and non-Newtonian characteristics. mdpi.com The crosslinking minimizes the starch's sensitivity to temperature and shear, thereby improving its resistance to viscosity loss. mdpi.com
The interaction between urea and starch in the presence of borate can lead to the formation of a secondary amide, as indicated by FTIR spectroscopy, which contributes to an improvement in molecular weight, density, and surface tension of the resulting adhesive. mdpi.com This modification has been applied to develop new biodegradable polymers from sources like sweet potato starch, where crosslinking with urea and borax enhances properties relevant for applications such as drug delivery systems. researchgate.netdoi.org The resulting starch-urea-borate (SUB) polymer exhibits altered morphology, density, and swelling behavior compared to the native starch. researchgate.netdoi.org
Beyond starch, urea-borate systems have been explored in other polymers. For example, in urea-formaldehyde resins, the addition of boric acid is thought to promote more complete cross-linking. google.com Similarly, hydroxypropyl derivatives of urea esterified with boric acid have been used to create rigid polyurethane foams with enhanced compressive strength due to the presence of borate groups. lp.edu.ua
Table 2: Impact of Urea and Borate on Corn Starch Properties
| Property | Pure Starch (PS) | Starch-Urea-Borate (SUB) |
|---|---|---|
| Peak Viscosity | Lower | Higher |
| Viscosity Breakdown | Significant | Reduced |
| Gel Stability | Poor (unstable over time) | Good (stable over time) |
| Molecular Weight | Lower | Improved |
| Density | Lower | Improved |
Data synthesized from Naz et al. (2017) mdpi.com and Naz & Sulaiman (2016) ncsu.edu.
This table summarizes the comparative effects of adding urea and borate to corn starch, showing a significant improvement in the rheological and physical properties of the modified polymer. mdpi.comncsu.edu
Catalytic and Photocatalytic Systems Utilizing Urea-Borate Functionalization
Urea-borate chemistry contributes to the development of advanced catalytic and photocatalytic systems. In the realm of photocatalysis, materials functionalized with boron and urea-derived components have shown promise. For example, boron-doped graphitic carbon nitride (g-C3N4), synthesized via thermal treatment with materials derived from urea, can be used for photocatalytic hydrogen peroxide (H2O2) production. nih.gov The synthesis of g-C3N4 itself often uses urea as a precursor through thermal polymerization. nih.govaip.org
In electrocatalysis, theoretical studies have identified non-metal boron atoms on a CuB12 monolayer as highly efficient catalytic sites for the synthesis of urea from carbon dioxide (CO2) and nitrogen (N2) under mild conditions. rsc.org This highlights the potential of boron-containing materials to act as catalysts in important chemical transformations. Furthermore, two-dimensional porous carbon nitride materials embedded with boron and transition metals have been designed and are predicted to be potential electrocatalysts for urea synthesis. nih.gov
The interaction between urea and borate can also be leveraged in photocatalytic systems. For instance, an iridium-chiral borate ion pair has been used as a photocatalyst in an asymmetric radical cycloaddition, where urea acts as a redox-active directing group. acs.org The structure of the borate ion in this system is crucial for achieving high levels of catalytic activity and stereocontrol. acs.org Additionally, the photocatalytic degradation of urea has been studied using visible light and N-doped titanium dioxide (N-TiO2) photocatalysts, with investigations into how modulating the light source can influence the degradation process and the distribution of byproducts like ammonia (B1221849) and nitrate. mdpi.com
Development of Functional Coatings and Adhesion Promoters Based on Urea-Borate Compositions
Urea-borate compositions have found applications in the development of functional coatings and adhesion promoters, offering enhanced properties such as controlled release and fire retardancy. One notable application is in the coating of urea fertilizers to create slow-release formulations. researchgate.net Coatings made from a starch-urea-borate complex can control the rate at which nitrogen is released from the fertilizer granules. researchgate.net In these coatings, borate can act as a cross-linking agent for the starch polymer, increasing the viscosity and acting as a physical barrier to water diffusion, which in turn slows the dissolution of the urea core. ncsu.eduresearchgate.net
The preparation of these coating solutions can involve gelatinizing starch and then adding urea and borate. sci-hub.se The resulting coating on the urea granules is denser and less porous than the uncoated urea, leading to a significantly slower release of nitrogen. ncsu.edu
In the domain of composite materials, urea-formaldehyde resins are often used as binders. The addition of boric acid and borax to these composites, such as those made from sawdust, can impart fire-retardant properties. scispace.comresearchgate.net These boron compounds can also improve the water-repellent characteristics of the composite surface. scispace.com The presence of boron compounds can alter the material's physical properties, leading to a more plastic-like composite. scispace.com The polycondensation of urea and boric acid can yield a polyborate ester, which has potential applications in the fabrication of coatings and composites through a polymer pyrolysis approach. scientific.netresearchgate.net
Electrochemical and Photoelectrochemical Sensing Platforms with Borate Buffer and Urea Interaction
The detection and quantification of urea are crucial in various fields, including clinical diagnostics and environmental monitoring. Electrochemical and photoelectrochemical sensing platforms are often developed for this purpose, and borate buffers frequently play a key role in these systems. mdpi.comgoogle.com
In many electrochemical biosensors for urea, the enzyme urease is immobilized on an electrode. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a local pH change or the production of ions that can be detected electrochemically. Borate buffers are often used as the electrolyte solution in these sensors to maintain a stable pH environment for the enzymatic reaction. mdpi.com
Photoelectrochemical (PEC) sensing of urea has also been explored using photoanodes such as bismuth vanadate (B1173111) (BiVO4). mdpi.comresearchgate.net These experiments are typically conducted in a sodium borate buffer. mdpi.com The photoanode generates a photocurrent upon illumination, and the presence of urea can modulate this current, allowing for its quantification. mdpi.com The interaction between urea and the photoanode surface in the borate buffer medium is central to the sensing mechanism. mdpi.com For instance, the photocurrent of a BiVO4 electrode has been observed to increase in a borate buffer containing urea. mdpi.com
Advanced sensing platforms have been developed to enhance sensitivity and selectivity. For example, a photoelectrochemical system using a silicon photoanode activated by infrared light has been proposed for urea detection. researchgate.net This sensor operates in a wide range of concentrations with a low detection limit. researchgate.net Another approach involves a tetraphenylborate (B1193919) doped polyaniline-based sensor for the construction of a solid-state urea biosensor. nih.gov The development of such sensors is an active area of research, with a focus on improving performance metrics like sensitivity, selectivity, and response time. researchgate.netresearchgate.net
Computational and Theoretical Investigations of Urea Borate Interactions
Quantum Mechanical Studies of Electronic Structure, Bonding, and Energetics
Quantum mechanical (QM) calculations are essential for understanding the intrinsic properties of urea-borate systems, such as their electronic structure, the nature of their chemical bonds, and the energetics of their interactions. High-level methods, including Density Functional Theory (DFT) and post-Hartree-Fock approaches like Coupled Cluster (CCSD), are used to model these complex interactions with high accuracy. mdpi.com
A primary focus of these studies is the hydrogen bonding between the amine groups of urea (B33335) and the hydroxyl groups of borate (B1201080) anions (e.g., tetrahydroxyborate, [B(OH)₄]⁻) or polyborate structures. rsc.org QM methods can precisely calculate the geometry, strength, and electronic nature of these hydrogen bonds. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to characterize these interactions. mdpi.comspbu.rumathnet.ru QTAIM analysis identifies bond critical points (BCPs) in the electron density, and the properties at these points reveal the nature of the interaction, distinguishing between covalent and non-covalent bonds. mdpi.comresearchgate.netrsc.org
Energetic studies focus on calculating properties such as bond dissociation energies (BDEs) to quantify the strength of chemical bonds within the interacting species. mdpi.com For instance, theoretical investigations into closo-borate anions provide fundamental data on the stability of B–H and other exo-polyhedral bonds. mdpi.com These calculations show that BDE values are sensitive to the cluster size and the position of the substituent. mdpi.com Such data is crucial for understanding the stability of borate structures that can interact with urea.
| closo-Borate Anion | Bond Position | Homolytic BDE (kcal/mol) | Heterolytic BDE (kcal/mol) |
|---|---|---|---|
| [B₆H₆]²⁻ | - | 121.8 | 293.9 |
| [B₁₀H₁₀]²⁻ | Apical | 124.8 | 286.8 |
| [B₁₀H₁₀]²⁻ | Equatorial | 122.9 | 293.1 |
| [B₁₂H₁₂]²⁻ | - | 125.1 | 290.7 |
Molecular Dynamics Simulations of Urea-Borate Solvation and Conformational Dynamics
Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of molecules in solution over time. For the urea-borate system, MD simulations provide critical insights into solvation effects, conformational changes, and the influence of these species on the surrounding solvent, typically water. diva-portal.orgmpg.deresearchgate.net These simulations are particularly relevant in biological contexts where urea is used as a protein denaturant and borate is often a component of buffer solutions. nih.govresearchgate.netplos.org
Simulations have shown that urea can alter the structure and dynamics of water, which is a key factor in its mechanism as a denaturant. nih.govresearchgate.net When borate ions are also present, MD simulations can model the competitive interactions between urea-water, borate-water, and urea-borate hydrogen bonding. These studies help to elucidate how urea and borate molecules are solvated, detailing the structure of their hydration shells and the residence times of water molecules around them. nih.gov
In the context of protein denaturation, MD simulations can explore how the presence of a urea-borate solution affects protein stability. diva-portal.orgnih.gov The simulations track the conformational dynamics of the protein, revealing how interactions with urea and borate ions can disrupt the native structure. nih.gov Studies have suggested that urea can denature proteins through both direct mechanisms, by interacting with the peptide backbone and polar residues, and indirect mechanisms, by altering the bulk solvent properties and weakening the hydrophobic effect that holds proteins together. diva-portal.orgnih.gov The presence of borate ions can further modulate these effects through their own solvation requirements and direct interactions.
| System | Urea Concentration | Force Field | Simulation Time | Key Finding |
|---|---|---|---|---|
| Urea in water | ~8 M | GROMOS | ns to µs scale | Urea alters water structure and dynamics, weakening the hydrophobic effect. nih.gov |
| Protein in aqueous urea | 8 M | Not Specified | ns scale | Urea unfolds proteins via direct and indirect mechanisms. nih.gov |
| Urea in water | High concentration | OPLS-AA | ns scale | Urea can substitute for water in the H-bond network without significant structure breaking. researchgate.net |
| Protein in aqueous urea | 10 M | Not Specified | ns scale | Protein-solvent interaction energies decrease significantly due to favorable Lennard-Jones interactions with urea. diva-portal.org |
Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It allows researchers to map out potential energy surfaces, identify transition states, and calculate reaction energy barriers, thereby elucidating the most probable reaction pathways. nih.govchinesechemsoc.orgresearchgate.net
In the context of urea and borate, DFT can be applied to study various potential reactions. For example, DFT calculations are instrumental in understanding the electrochemical synthesis of urea from sources like CO₂ and nitrates or nitrogen. nih.govresearchgate.netrsc.org These studies construct free-energy diagrams for proposed reaction steps, such as the initial adsorption of reactants on a catalyst surface, the formation of key intermediates via C–N coupling, and subsequent hydrogenation steps. nih.govresearchgate.netchinesechemsoc.orgresearchgate.net The potential-determining step (the step with the highest energy barrier) can be identified, providing crucial information for designing more efficient catalysts. chinesechemsoc.org
Similarly, DFT has been used to study borate-catalyzed reactions, such as the oxidation of various substrates by hydrogen peroxide in the presence of borate. nih.govrsc.org These studies have provided evidence for catalytic intermediates like dioxaborirane, with DFT calculations of the reaction mechanism being consistent with experimental kinetic data. nih.govrsc.org While direct studies on urea-borate reaction pathways are less common, the principles demonstrated in these related systems are fully applicable. For instance, DFT could be used to model the hydrolysis of urea as potentially catalyzed by borate ions or to investigate the formation of urea-borate adducts under different conditions. nih.govacs.org
| Reaction Step | Intermediate Species | ΔG (eV) |
|---|---|---|
| CO₂ Adsorption | CO₂ | +0.45 |
| NO₃⁻ Reduction | NO | -0.20 |
| First C-N Coupling | NHCO | +0.21 |
| Second C-N Coupling | NHCONH | -0.50 |
| Final Product Release | Urea | -1.10 |
Note: Values are illustrative and based on typical findings in DFT studies of urea synthesis on metal catalysts. nih.govchinesechemsoc.org
Development and Validation of Empirical Force Fields for Urea-Borate Systems
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the empirical force field (FF) used to describe the interactions between atoms. nih.govresearchgate.net A force field consists of a set of parameters and mathematical functions that define the potential energy of a system as a function of its atomic coordinates. For simulations of urea-borate systems, a reliable force field must accurately model urea, borate ions, and the surrounding solvent.
Significant effort has gone into developing and validating force fields for urea, given its importance as a chemical denaturant. nih.govresearchgate.netacs.orgnih.gov Commonly used general force fields like GAFF (General AMBER Force Field) and OPLS (Optimized Potentials for Liquid Simulations) have been extensively tested and, in some cases, specifically re-parameterized for urea. nih.govacs.orgnih.govfigshare.com The validation process typically involves comparing simulation results against experimental data for various properties, such as crystal lattice parameters, density, and solvation free energy. nih.govresearchgate.net Studies have found that specific charge-optimized versions of GAFF and the original all-atom OPLS-AA perform well in reproducing both crystal and aqueous solution properties of urea. nih.govnih.gov
For the borate component, the development is more challenging due to its ionic nature and the potential for polarization effects. Standard non-polarizable force fields may not fully capture the physics of ionic interactions. Therefore, the use of polarizable force fields, which allow the charge distribution of an atom to change in response to its local electric field, is often necessary for accurate simulations of systems containing ions like borate. researchgate.netnih.govacs.orgmdpi.com Force fields have been developed for various ionic liquids that include borate-derived anions like tetrafluoroborate (B81430) (BF₄⁻) and tetracyanoborate, which can serve as a starting point for parameterizing other borate species. nih.govacs.org A comprehensive force field for a urea-borate system would require careful parameterization and validation of the cross-terms that describe the non-bonded interactions (van der Waals and electrostatic) between urea and the specific borate ion of interest. nih.gov
| Force Field Family | Specific Version | Key Characteristics | Typical Application |
|---|---|---|---|
| GAFF | GAFF, GAFF-D3 | General purpose for small organic molecules, compatible with AMBER. Some versions have charges optimized for urea dimers. | Simulations of urea crystallization, dissolution, and interaction with biomolecules. |
| OPLS | OPLS-AA, OPLS-Urea | Optimized for liquid simulations. OPLS-Urea has specific intermolecular parameters for urea. | Simulations of aqueous urea solutions and protein denaturation. |
| GROMOS | 53A5/53A6 | A biomolecular force field often used in combination with other parameters for small molecules. | Used in combination with OPLS-Urea for solution properties. |
| CHARMM | CGenFF | General force field compatible with the main CHARMM biomolecular force fields. | Simulations of drug-like molecules and their interactions with proteins. |
Future Directions and Emerging Research Frontiers in Urea Borate Chemistry
Rational Design of Novel Urea-Borate Architectures with Tailored Properties
The rational design of urea-borate architectures is a cornerstone of future research, aiming to create materials with precisely controlled properties. This involves a deep understanding of structure-property relationships, where the arrangement of atoms and molecules dictates the macroscopic behavior of the material.
Crystal engineering principles are being increasingly applied to guide the synthesis of urea-borate compounds. nih.govrsc.org By controlling factors such as solvent, temperature, and the stoichiometric ratio of reactants, researchers can influence the formation of specific crystalline structures. acs.orgresearchgate.net For instance, the use of different solvents can lead to the crystallization of different polymorphs, each with unique physical and chemical characteristics.
A significant focus is on the design of materials with tailored optical, thermal, and mechanical properties. For example, researchers are investigating how the incorporation of specific functional groups into the urea (B33335) or borate (B1201080) precursors can influence the final properties of the material. In a recent study, a novel fluoroborate, [(CON3H6)BF4] (AUBF), was designed by combining a planar π-conjugated functional cation with a non-π-conjugated tetrahedron. nih.gov This compound exhibits a deep-UV cutoff edge at 196 nm and a significant birefringence of 0.127@546 nm, demonstrating the potential of structural regulation to create high-performance optical materials. nih.gov
The development of borate-based glasses is another area where rational design plays a crucial role. Boric oxide (B2O3) is an excellent glass former, known for producing glasses with low melting points, good transparency, high chemical durability, and thermal stability. elsevier.es By modifying the glass composition, for example, by introducing other metal oxides, the properties of the resulting borate glass can be fine-tuned for specific applications, such as optical and optoelectronic devices. elsevier.es
Exploration of Multicomponent Urea-Borate Hybrid Materials
The development of multicomponent hybrid materials represents a significant frontier in urea-borate chemistry. By combining urea borate with other organic or inorganic components, researchers can create materials with synergistic or entirely new functionalities.
One area of exploration is the creation of urea-borate-based composites. For instance, the incorporation of this compound into polymer matrices can enhance the properties of the resulting composite material. In one study, rigid polyurethane foams were synthesized using hydroxypropyl derivatives of urea esterified with boric acid. researchgate.netlp.edu.ua The presence of borate groups was found to significantly enhance the compressive strength of the polyurethane foams. researchgate.netlp.edu.ua Another example is the use of urea formaldehyde (B43269) resin with boric acid and borax (B76245) as a fire retardant in sawdust composites. scispace.comresearchgate.net
Researchers are also investigating the development of hybrid materials for applications in energy storage. Borate-based compounds are being explored as potential cathode materials for advanced batteries due to their structural stability and the low weight of the borate group, which can translate to higher theoretical capacity. mdpi.com The diverse chemistry of borates allows for a wide range of polyanion ratios in the cathode framework, which can alter the inductive effect and improve the open-circuit voltage of the cell. mdpi.com
The synthesis of urea-borate hybrid materials can also lead to the formation of novel crystalline structures. For example, the reaction of boric acid with urea can lead to the formation of a polyborate ester, which can serve as a precursor for boron nitride. researchgate.net The properties of these hybrid materials are highly dependent on the nature of the interactions between the different components, which can range from weak van der Waals forces to strong covalent bonds.
Advanced In-Situ Characterization Techniques for Reaction Monitoring
To gain a deeper understanding of the formation mechanisms of urea-borate compounds, researchers are increasingly turning to advanced in-situ characterization techniques. These methods allow for the real-time monitoring of chemical reactions, providing valuable insights into the intermediate species, reaction kinetics, and structural transformations that occur during the synthesis process. energy-proceedings.orgenergy-proceedings.orgresearchgate.net
Several in-situ techniques are particularly well-suited for studying urea-borate systems:
In-situ Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques are powerful for identifying functional groups and molecular vibrations. By monitoring changes in the vibrational spectra during a reaction, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of final products. energy-proceedings.orgoaepublish.com For instance, in-situ FTIR has been used to monitor the intermediates during the urea oxidation reaction, providing insights into the reaction pathway. energy-proceedings.org
In-situ X-ray Diffraction (XRD): This technique provides information about the crystalline structure of materials. By performing XRD measurements during the synthesis process, researchers can observe the formation and transformation of different crystalline phases in real-time. energy-proceedings.orgenergy-proceedings.org This is particularly useful for studying the crystallization of urea-borate compounds and understanding how reaction conditions influence the final crystal structure.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are used to study the thermal stability and phase transitions of materials. acs.org In the context of urea-borate synthesis, TGA and DSC can be used to monitor the decomposition of precursors and the formation of new compounds as a function of temperature. acs.orgresearchgate.net
The data obtained from these in-situ techniques are crucial for developing a comprehensive understanding of the reaction mechanisms involved in urea-borate chemistry. This knowledge can then be used to optimize reaction conditions, control the formation of desired products, and design more efficient and sustainable synthesis routes. energy-proceedings.org
Application of Machine Learning and Artificial Intelligence in Urea-Borate Material Discovery
The application of machine learning (ML) and artificial intelligence (AI) is an emerging frontier with the potential to revolutionize the discovery and design of new urea-borate materials. ntu.edu.sgarxiv.orgarxiv.org These computational tools can analyze vast datasets of material properties and structures to identify patterns and predict the characteristics of novel compounds, significantly accelerating the research and development process. ntu.edu.sgresearchgate.nettku.edu.tw
High-throughput screening, powered by ML algorithms, can be used to rapidly evaluate large numbers of potential urea-borate compositions and predict their properties, such as stability, electronic structure, and optical response. researchgate.nettku.edu.twresearchgate.net This approach allows researchers to focus their experimental efforts on the most promising candidates, saving time and resources. For example, a high-throughput screening pipeline has been developed to search for new nonlinear optical materials, including borates, by combining density functional theory calculations with data analysis tools. tku.edu.tw
Generative models, a type of AI, can be used to design entirely new urea-borate architectures with desired properties. arxiv.orgarxiv.org By learning the underlying principles of chemical bonding and crystal structure formation from existing data, these models can propose novel and synthesizable materials that may not have been conceived through traditional methods.
While the application of ML and AI in urea-borate chemistry is still in its early stages, the potential benefits are immense. By integrating these computational approaches with experimental synthesis and characterization, researchers can create a powerful feedback loop for materials discovery.
Table 1: Potential Applications of AI/ML in Urea-Borate Research
| Application Area | Description | Potential Impact |
| High-Throughput Screening | Rapidly predict properties of a large number of candidate materials. | Accelerate the discovery of new materials with desired functionalities. |
| Generative Material Design | Propose novel and stable urea-borate structures. | Expand the known chemical space and lead to breakthrough materials. |
| Property Prediction | Develop models to accurately predict optical, thermal, and mechanical properties. | Reduce the need for extensive experimental characterization. |
| Synthesis Optimization | Predict optimal reaction conditions for synthesizing specific urea-borate compounds. | Improve the efficiency and sustainability of synthesis processes. |
Environmental and Sustainable Aspects of Urea-Borate System Development
The development of environmentally friendly and sustainable urea-borate systems is a critical area of future research. This includes the use of green chemistry principles in synthesis, the development of biodegradable materials, and the exploration of applications that contribute to sustainability. researchgate.netborax.comunibo.it
One key aspect is the development of more sustainable synthesis methods. This can involve the use of renewable starting materials, the reduction of energy consumption, and the elimination of hazardous solvents and reagents. borax.com For example, research is being conducted on the use of mechanochemistry, a solvent-free synthesis method, for the preparation of urea-based co-crystals. unibo.it
The biodegradability of urea-borate materials is another important consideration, particularly for applications in agriculture and environmental remediation. nsk.suresearchgate.net Researchers are investigating how the composition and structure of urea-borate compounds affect their degradation in the environment. For instance, studies have explored the use of biodegradable polymers like poly(lactic acid) modified with boric acid for the development of slow-release fertilizers. nsk.su
Furthermore, urea-borate systems are being explored for a range of applications that promote sustainability. Borates are used to improve the energy efficiency of manufacturing processes, such as glass production, by lowering melting temperatures. borax.com They also enhance the durability of materials like wood, extending their service life and reducing waste. borax.comborax.com In the realm of renewable energy, borate-based materials are used in solar panels and wind turbines. borax.com
The development of slow-release fertilizers based on urea-borate systems is another promising area. google.com By controlling the release of nutrients, these fertilizers can improve crop yields while minimizing environmental pollution from nutrient runoff.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing urea borate and verifying its chemical purity in laboratory settings?
- Methodological Answer : this compound is typically synthesized via condensation reactions between urea and boric acid under controlled dehydration conditions. Elemental analysis (C, H, N, O, B) is critical for purity verification, with theoretical boron content ≈2.5% in fatty acid-derived borate esters . FTIR and NMR spectroscopy should confirm borate ester bond formation (B–O–C stretches at 1,380–1,450 cm⁻¹). For reproducibility, document reaction stoichiometry, solvent systems, and purification steps (e.g., recrystallization in ethanol) .
Q. How can borate buffers incorporating this compound be prepared for pH stabilization in biochemical assays?
- Methodological Answer : Borate buffers with this compound are prepared by dissolving boric acid in deionized water and adjusting pH with NaOH (0.1–100 mM concentration range). This compound enhances buffer capacity at pH 9.0–9.5 (pKa ~9.23). For enzyme studies, pre-filter buffers (0.22 µm) to remove particulates and validate pH stability under experimental conditions (e.g., temperature fluctuations) . Include control experiments to assess this compound’s interference with assay components (e.g., Mn²⁺ oxidation kinetics) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., solubility, stability) for this compound across experimental conditions?
- Methodological Answer : Discrepancies often arise from variations in ionic strength, temperature, or borate speciation (e.g., B(OH)₃ vs. B(OH)₄⁻). Use systematic approaches:
- Solubility Studies : Conduct triplicate measurements in controlled environments (e.g., 25°C ± 0.1°C, inert gas atmosphere) .
- Speciation Analysis : Employ Raman spectroscopy or computational modeling (e.g., PHREEQC) to quantify borate ion distribution .
- Error Reporting : Adhere to IUPAC guidelines for uncertainty margins (e.g., ±0.05 pH units) and cross-validate with independent methods (e.g., isothermal titration calorimetry) .
Q. What experimental designs are optimal for studying this compound’s role in plant boron transport systems?
- Methodological Answer : Use Arabidopsis BOR1-GFP transgenic lines in tobacco BY-2 cells to monitor this compound uptake and localization. Key steps:
- Cell Culture : Subculture cells in borate-deficient media, then reintroduce this compound (0.1–10 mM) to track transport kinetics .
- Degradation Assays : Treat with cycloheximide (CHX) to inhibit protein synthesis; quantify BOR1-GFP degradation via Western blotting under varying borate concentrations .
- Data Normalization : Express results as relative values to control conditions (0.1 mM borate) to account for batch variability .
Q. How can researchers address conflicting data on this compound’s catalytic activity in organic synthesis?
- Methodological Answer : Contradictions often stem from solvent polarity or substrate specificity. Mitigate via:
- Control Experiments : Compare this compound’s performance against traditional catalysts (e.g., BF₃·Et₂O) in identical reaction setups .
- Kinetic Profiling : Use in situ NMR or HPLC to monitor reaction progress and intermediate formation .
- Computational Modeling : Apply DFT calculations to predict borate’s electronic interactions with substrates, identifying steric/electronic bottlenecks .
Methodological Best Practices
- Data Reproducibility : Archive raw datasets (e.g., packed cell volumes, gel band intensities) in supplementary materials with metadata (e.g., instrument calibration logs) .
- Ethical Reporting : Avoid post hoc data selection; predefine exclusion criteria for outliers and document all experimental adjustments .
- Cross-Disciplinary Validation : Collaborate with analytical chemists to confirm borate speciation and material scientists to characterize crystallinity (XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
